BAY1125976

説明

特性

IUPAC Name |

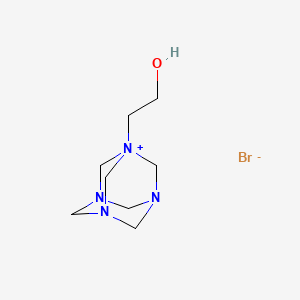

2-(3,5,7-triaza-1-azoniatricyclo[3.3.1.13,7]decan-1-yl)ethanol;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N4O.BrH/c13-2-1-12-6-9-3-10(7-12)5-11(4-9)8-12;/h13H,1-8H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBPXFHNNLMCUPA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1N2CN3CN1C[N+](C2)(C3)CCO.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17BrN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1086639-59-9 | |

| Record name | 1086639-59-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

BAY1125976: A Selective Allosteric Inhibitor of AKT1/2 for Preclinical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

BAY1125976 is a potent and highly selective, orally bioavailable, allosteric inhibitor of AKT1 and AKT2.[1][2][3][4] As a non-ATP competitive inhibitor, this compound binds to an allosteric pocket formed at the interface of the pleckstrin homology (PH) and kinase domains of inactive AKT, preventing its activation.[5][6][7] This mode of action confers high selectivity for AKT1/2 over AKT3 and a clean profile against a broad range of other kinases.[1][8][9] Preclinical studies have demonstrated its efficacy in inhibiting cell proliferation in various cancer cell lines, particularly those with activating mutations in the PI3K/AKT/mTOR pathway, and have shown significant anti-tumor activity in in vivo xenograft models.[5][6][7][10][11][12] This document provides a comprehensive technical overview of this compound, including its mechanism of action, biochemical and cellular activities, and detailed experimental protocols for its evaluation.

Introduction

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[3][6][7][11] Dysregulation of this pathway is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention.[6][7][11] The serine/threonine kinase AKT, a central node in this cascade, exists in three isoforms: AKT1, AKT2, and AKT3.[13] The development of selective AKT inhibitors has been a major focus of cancer drug discovery. This compound has emerged as a valuable chemical probe for studying the roles of AKT1 and AKT2 in cancer biology due to its high potency and selectivity as an allosteric inhibitor.[1][9][14]

Mechanism of Action

This compound exerts its inhibitory effect through a distinct allosteric mechanism.[5][6][7] Unlike ATP-competitive inhibitors that target the highly conserved ATP-binding pocket of kinases, this compound binds to a pocket formed by the interface of the kinase and PH domains of AKT.[5][6][7] This binding stabilizes the inactive "PH-in" conformation of AKT, which prevents the conformational changes required for its activation.[7][13] Specifically, this compound binding to inactive AKT1 prevents its phosphorylation at Threonine 308 (T308) by PDK1, a key step in AKT activation.[5][6] Consequently, the activity of truncated AKT proteins that lack the PH domain is not inhibited by this compound.[5][6]

Data Presentation

Biochemical Activity

The inhibitory activity of this compound against AKT isoforms has been determined using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays. The data clearly demonstrates the high potency and selectivity of this compound for AKT1 and AKT2 over AKT3.

| Target | IC50 (nM) at 10 µM ATP | IC50 (nM) at 2 mM ATP | Reference |

| AKT1 | 5.2 | 44 | [1][2][12][15] |

| AKT2 | 18 | 36 | [1][2][12][15] |

| AKT3 | 427 | Not Reported | [1][2][15] |

Cellular Activity

This compound effectively inhibits AKT signaling in cellular contexts, leading to reduced phosphorylation of downstream substrates and potent anti-proliferative effects in various cancer cell lines.

| Cell Line | Cancer Type | Cellular IC50 (nM) - pAKT (S473) | Cellular IC50 (nM) - Proliferation | Reference |

| KPL-4 | Breast Cancer | 0.9 (pT308) | Submicromolar | [9] |

| KU-19-19 | Bladder Cancer | 35 | Not Reported | [2] |

| LAPC-4 | Prostate Cancer | 0.8 | Submicromolar | [2] |

| MCF7 | Breast Cancer | Not Reported | Submicromolar | [2] |

| BT-474 | Breast Cancer | Not Reported | Submicromolar | [2] |

| T47D | Breast Cancer | Not Reported | Submicromolar | [2] |

| ZR-75-1 | Breast Cancer | Not Reported | Submicromolar | [2] |

| LNCaP | Prostate Cancer | Not Reported | Submicromolar | [2] |

Experimental Protocols

Biochemical Kinase Inhibition Assay (TR-FRET)

This protocol is a representative method for determining the biochemical potency of this compound against full-length AKT kinases.

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as LanthaScreen®, measure the inhibition of kinase activity by detecting the phosphorylation of a substrate. A terbium-labeled antibody that specifically recognizes the phosphorylated substrate acts as the FRET donor, and a fluorescein-labeled substrate serves as the acceptor. Phosphorylation of the substrate by the kinase brings the donor and acceptor into close proximity, resulting in a FRET signal. Inhibitors of the kinase will reduce the FRET signal in a dose-dependent manner.

Materials:

-

Full-length recombinant AKT1, AKT2, or AKT3 enzyme

-

Fluorescein-labeled AKT substrate peptide

-

Terbium-labeled anti-phospho-AKT substrate antibody

-

ATP

-

Kinase reaction buffer

-

This compound

-

384-well microplates

-

TR-FRET-compatible plate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in kinase reaction buffer.

-

In a 384-well plate, add the diluted this compound or DMSO control.

-

Add the AKT enzyme and the fluorescein-labeled substrate to the wells and briefly incubate.

-

Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase isoform.

-

Incubate the reaction at room temperature for the desired time (e.g., 60 minutes).

-

Stop the reaction by adding a solution containing EDTA and the terbium-labeled anti-phospho-substrate antibody.

-

Incubate for 30-60 minutes at room temperature to allow for antibody binding.

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

-

Calculate the ratio of acceptor to donor emission and plot the results against the inhibitor concentration to determine the IC50 value.

Cellular Proliferation Assay

This protocol describes a general method for assessing the anti-proliferative effects of this compound on cancer cell lines using a commercially available ATP-based assay.

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies the number of viable cells in culture based on the amount of ATP present, which is an indicator of metabolically active cells.[2][5] The assay reagent lyses the cells and generates a luminescent signal that is proportional to the ATP concentration.

Materials:

-

Cancer cell lines of interest

-

Appropriate cell culture medium and supplements

-

This compound

-

Opaque-walled 96-well or 384-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Seed cells in an opaque-walled multiwell plate at a predetermined optimal density and allow them to adhere overnight.[8]

-

Prepare serial dilutions of this compound in the appropriate cell culture medium.

-

Remove the existing medium from the cells and add the medium containing the various concentrations of this compound or a vehicle control.

-

Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions.

-

Equilibrate the plates to room temperature for approximately 30 minutes.[6][8]

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.[6][8]

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[6][8]

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[6][8]

-

Measure the luminescence using a plate-reading luminometer.

-

Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Western Blotting for AKT Phosphorylation

This protocol outlines the steps to analyze the phosphorylation status of AKT and its downstream targets in cells treated with this compound.

Principle: Western blotting is used to detect specific proteins in a complex mixture, such as a cell lysate. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein (e.g., phospho-AKT, total AKT).

Materials:

-

Cancer cell lines

-

This compound

-

Cell lysis buffer containing protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (e.g., nitrocellulose or PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-AKT (S473), anti-phospho-AKT (T308), anti-total AKT)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate cells and allow them to adhere.

-

Treat cells with various concentrations of this compound for the desired time.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

-

Denature the protein samples by boiling in SDS-PAGE sample buffer.

-

Load equal amounts of protein per lane and separate them by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.[16]

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) overnight at 4°C with gentle shaking.[16][17]

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

To normalize for protein loading, the blot can be stripped and re-probed with an antibody against total AKT or a housekeeping protein.

Conclusion

This compound is a powerful and selective tool for the investigation of AKT1 and AKT2 signaling in cancer research. Its allosteric mechanism of action provides a distinct pharmacological profile compared to ATP-competitive inhibitors. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to utilize this compound in their preclinical studies. Further investigation into its therapeutic potential, both as a monotherapy and in combination with other agents, is warranted.[8][11]

References

- 1. promega.kr [promega.kr]

- 2. CellTiter-Glo® Luminescent Cell Viability Assay [promega.sg]

- 3. revvity.com [revvity.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 6. ch.promega.com [ch.promega.com]

- 7. researchgate.net [researchgate.net]

- 8. promega.com [promega.com]

- 9. eubopen.org [eubopen.org]

- 10. BAY 1125976, a selective allosteric AKT1/2 inhibitor, exhibits high efficacy on AKT signaling-dependent tumor growth in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Targeting the PI3K-AKT-mTOR Pathway: The Potential of BAY 1125976 in Cancer Therapy [synapse.patsnap.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. ccrod.cancer.gov [ccrod.cancer.gov]

- 14. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - CN [thermofisher.cn]

- 15. selleckchem.com [selleckchem.com]

- 16. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ccrod.cancer.gov [ccrod.cancer.gov]

BAY1125976: A Selective Allosteric Inhibitor of AKT1/2 for Preclinical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

BAY1125976 is a potent and highly selective, orally bioavailable, allosteric inhibitor of AKT1 and AKT2.[1][2][3][4] As a non-ATP competitive inhibitor, this compound binds to an allosteric pocket formed at the interface of the pleckstrin homology (PH) and kinase domains of inactive AKT, preventing its activation.[5][6][7] This mode of action confers high selectivity for AKT1/2 over AKT3 and a clean profile against a broad range of other kinases.[1][8][9] Preclinical studies have demonstrated its efficacy in inhibiting cell proliferation in various cancer cell lines, particularly those with activating mutations in the PI3K/AKT/mTOR pathway, and have shown significant anti-tumor activity in in vivo xenograft models.[5][6][7][10][11][12] This document provides a comprehensive technical overview of this compound, including its mechanism of action, biochemical and cellular activities, and detailed experimental protocols for its evaluation.

Introduction

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[3][6][7][11] Dysregulation of this pathway is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention.[6][7][11] The serine/threonine kinase AKT, a central node in this cascade, exists in three isoforms: AKT1, AKT2, and AKT3.[13] The development of selective AKT inhibitors has been a major focus of cancer drug discovery. This compound has emerged as a valuable chemical probe for studying the roles of AKT1 and AKT2 in cancer biology due to its high potency and selectivity as an allosteric inhibitor.[1][9][14]

Mechanism of Action

This compound exerts its inhibitory effect through a distinct allosteric mechanism.[5][6][7] Unlike ATP-competitive inhibitors that target the highly conserved ATP-binding pocket of kinases, this compound binds to a pocket formed by the interface of the kinase and PH domains of AKT.[5][6][7] This binding stabilizes the inactive "PH-in" conformation of AKT, which prevents the conformational changes required for its activation.[7][13] Specifically, this compound binding to inactive AKT1 prevents its phosphorylation at Threonine 308 (T308) by PDK1, a key step in AKT activation.[5][6] Consequently, the activity of truncated AKT proteins that lack the PH domain is not inhibited by this compound.[5][6]

Data Presentation

Biochemical Activity

The inhibitory activity of this compound against AKT isoforms has been determined using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays. The data clearly demonstrates the high potency and selectivity of this compound for AKT1 and AKT2 over AKT3.

| Target | IC50 (nM) at 10 µM ATP | IC50 (nM) at 2 mM ATP | Reference |

| AKT1 | 5.2 | 44 | [1][2][12][15] |

| AKT2 | 18 | 36 | [1][2][12][15] |

| AKT3 | 427 | Not Reported | [1][2][15] |

Cellular Activity

This compound effectively inhibits AKT signaling in cellular contexts, leading to reduced phosphorylation of downstream substrates and potent anti-proliferative effects in various cancer cell lines.

| Cell Line | Cancer Type | Cellular IC50 (nM) - pAKT (S473) | Cellular IC50 (nM) - Proliferation | Reference |

| KPL-4 | Breast Cancer | 0.9 (pT308) | Submicromolar | [9] |

| KU-19-19 | Bladder Cancer | 35 | Not Reported | [2] |

| LAPC-4 | Prostate Cancer | 0.8 | Submicromolar | [2] |

| MCF7 | Breast Cancer | Not Reported | Submicromolar | [2] |

| BT-474 | Breast Cancer | Not Reported | Submicromolar | [2] |

| T47D | Breast Cancer | Not Reported | Submicromolar | [2] |

| ZR-75-1 | Breast Cancer | Not Reported | Submicromolar | [2] |

| LNCaP | Prostate Cancer | Not Reported | Submicromolar | [2] |

Experimental Protocols

Biochemical Kinase Inhibition Assay (TR-FRET)

This protocol is a representative method for determining the biochemical potency of this compound against full-length AKT kinases.

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as LanthaScreen®, measure the inhibition of kinase activity by detecting the phosphorylation of a substrate. A terbium-labeled antibody that specifically recognizes the phosphorylated substrate acts as the FRET donor, and a fluorescein-labeled substrate serves as the acceptor. Phosphorylation of the substrate by the kinase brings the donor and acceptor into close proximity, resulting in a FRET signal. Inhibitors of the kinase will reduce the FRET signal in a dose-dependent manner.

Materials:

-

Full-length recombinant AKT1, AKT2, or AKT3 enzyme

-

Fluorescein-labeled AKT substrate peptide

-

Terbium-labeled anti-phospho-AKT substrate antibody

-

ATP

-

Kinase reaction buffer

-

This compound

-

384-well microplates

-

TR-FRET-compatible plate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in kinase reaction buffer.

-

In a 384-well plate, add the diluted this compound or DMSO control.

-

Add the AKT enzyme and the fluorescein-labeled substrate to the wells and briefly incubate.

-

Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase isoform.

-

Incubate the reaction at room temperature for the desired time (e.g., 60 minutes).

-

Stop the reaction by adding a solution containing EDTA and the terbium-labeled anti-phospho-substrate antibody.

-

Incubate for 30-60 minutes at room temperature to allow for antibody binding.

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

-

Calculate the ratio of acceptor to donor emission and plot the results against the inhibitor concentration to determine the IC50 value.

Cellular Proliferation Assay

This protocol describes a general method for assessing the anti-proliferative effects of this compound on cancer cell lines using a commercially available ATP-based assay.

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies the number of viable cells in culture based on the amount of ATP present, which is an indicator of metabolically active cells.[2][5] The assay reagent lyses the cells and generates a luminescent signal that is proportional to the ATP concentration.

Materials:

-

Cancer cell lines of interest

-

Appropriate cell culture medium and supplements

-

This compound

-

Opaque-walled 96-well or 384-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Seed cells in an opaque-walled multiwell plate at a predetermined optimal density and allow them to adhere overnight.[8]

-

Prepare serial dilutions of this compound in the appropriate cell culture medium.

-

Remove the existing medium from the cells and add the medium containing the various concentrations of this compound or a vehicle control.

-

Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions.

-

Equilibrate the plates to room temperature for approximately 30 minutes.[6][8]

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.[6][8]

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[6][8]

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[6][8]

-

Measure the luminescence using a plate-reading luminometer.

-

Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Western Blotting for AKT Phosphorylation

This protocol outlines the steps to analyze the phosphorylation status of AKT and its downstream targets in cells treated with this compound.

Principle: Western blotting is used to detect specific proteins in a complex mixture, such as a cell lysate. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein (e.g., phospho-AKT, total AKT).

Materials:

-

Cancer cell lines

-

This compound

-

Cell lysis buffer containing protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (e.g., nitrocellulose or PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-AKT (S473), anti-phospho-AKT (T308), anti-total AKT)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate cells and allow them to adhere.

-

Treat cells with various concentrations of this compound for the desired time.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

-

Denature the protein samples by boiling in SDS-PAGE sample buffer.

-

Load equal amounts of protein per lane and separate them by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.[16]

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) overnight at 4°C with gentle shaking.[16][17]

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

To normalize for protein loading, the blot can be stripped and re-probed with an antibody against total AKT or a housekeeping protein.

Conclusion

This compound is a powerful and selective tool for the investigation of AKT1 and AKT2 signaling in cancer research. Its allosteric mechanism of action provides a distinct pharmacological profile compared to ATP-competitive inhibitors. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to utilize this compound in their preclinical studies. Further investigation into its therapeutic potential, both as a monotherapy and in combination with other agents, is warranted.[8][11]

References

- 1. promega.kr [promega.kr]

- 2. CellTiter-Glo® Luminescent Cell Viability Assay [promega.sg]

- 3. revvity.com [revvity.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 6. ch.promega.com [ch.promega.com]

- 7. researchgate.net [researchgate.net]

- 8. promega.com [promega.com]

- 9. eubopen.org [eubopen.org]

- 10. BAY 1125976, a selective allosteric AKT1/2 inhibitor, exhibits high efficacy on AKT signaling-dependent tumor growth in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Targeting the PI3K-AKT-mTOR Pathway: The Potential of BAY 1125976 in Cancer Therapy [synapse.patsnap.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. ccrod.cancer.gov [ccrod.cancer.gov]

- 14. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - CN [thermofisher.cn]

- 15. selleckchem.com [selleckchem.com]

- 16. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ccrod.cancer.gov [ccrod.cancer.gov]

The Antineoplastic Potential of BAY1125976: A Technical Guide for Cancer Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Antineoplastic Activities of BAY1125976 in Cancer Research.

Introduction

This compound is an orally bioavailable, potent, and highly selective allosteric inhibitor of the serine/threonine protein kinases AKT1 and AKT2.[1][2] The aberrant activation of the PI3K/AKT/mTOR signaling pathway is a frequent event in a majority of human cancers, playing a crucial role in tumor cell proliferation, survival, migration, and resistance to therapy.[1][2] this compound has demonstrated significant antineoplastic activity in preclinical cancer models, particularly in tumors harboring alterations in the PI3K/AKT pathway, such as PTEN loss or PIK3CA mutations.[3] This technical guide provides a comprehensive overview of the preclinical and clinical data on this compound, with a focus on its mechanism of action, antineoplastic efficacy, and the methodologies used in its evaluation.

Mechanism of Action

This compound functions as a non-ATP competitive inhibitor, binding to an allosteric pocket formed by the kinase and pleckstrin homology (PH) domains of AKT1 and AKT2.[2] This binding prevents the phosphorylation of AKT at key activation sites, namely Threonine 308 (Thr308) and Serine 473 (Ser473).[3] The inhibition of AKT phosphorylation subsequently blocks downstream signaling to critical effectors like PRAS40 and 4E-BP1, leading to a reduction in cell proliferation and the induction of apoptosis in cancer cells with an overactive AKT pathway.[1][3]

Quantitative Data on Antineoplastic Activity

In Vitro Inhibitory Activity

This compound demonstrates high potency and selectivity for AKT1 and AKT2 over AKT3 and a broad panel of other kinases.[3]

| Target | IC50 (nM) | ATP Concentration |

| AKT1 | 5.2 | 10 µM |

| 44 | 2 mM | |

| AKT2 | 18 | 10 µM |

| 36 | 2 mM | |

| AKT3 | 427 | 10 µM |

| Table 1: In vitro kinase inhibitory activity of this compound against AKT isoforms.[3] |

The inhibitory effect of this compound on downstream signaling molecules has also been quantified in various cancer cell lines.

| Cell Line | Target Phosphorylation | IC50 (nM) |

| LAPC-4 (Prostate) | pAKT1 (S473) | 0.8 |

| pAKT1 (T308) | 5.6 | |

| p4EBP1 (T70) | 35 | |

| pPRAS40 (T246) | ~141 | |

| KU-19-19 (Bladder) | pAKT1 (S473) | 35 |

| p4EBP1 (T70) | 100 | |

| Table 2: Inhibition of downstream signaling by this compound in cancer cell lines.[3] |

In Vitro Antiproliferative Activity

This compound exhibits submicromolar IC50 values for cell proliferation inhibition across a range of breast and prostate cancer cell lines, with particularly high activity in luminal-type breast cancer cells.[3]

| Cell Line | Cancer Type |

| BT-474 | Breast |

| T47D | Breast |

| MCF7 | Breast |

| ZR-75-1 | Breast |

| EVSA-T | Breast |

| MDA-MB-453 | Breast |

| KPL-4 | Breast |

| BT20 | Breast |

| LNCaP | Prostate |

| LAPC-4 | Prostate |

| Table 3: Cancer cell lines with submicromolar antiproliferative IC50 values for this compound.[3] |

In Vivo Antitumor Efficacy in Xenograft Models

Daily oral administration of this compound has shown significant, dose-dependent antitumor effects in multiple human tumor xenograft models.[3]

| Xenograft Model | Genetic Alteration | Dose (mg/kg, daily oral) | T/Cratio(volume) | T/Cratio(weight) |

| KPL-4 (Breast) | PIK3CAH1047R | 25 | 0.14 | - |

| 50 | 0.08 | - | ||

| MCF7 (Breast) | PIK3CAE545K, E542K | 25 | 0.25 | 0.33 |

| 50 | 0.25 | 0.37 | ||

| LAPC-4 (Prostate) | AKT1E17K | - | Strong Efficacy | - |

| AXF 984 (Anal) | AKT1E17K | - | Strong Efficacy | - |

| HBCx-2 (Breast PDX) | AKT mutant | - | Strong Efficacy | - |

| Table 4: In vivo antitumor efficacy of this compound in xenograft models.[2][3] |

Clinical Trial Results (NCT01915576)

A Phase I, first-in-human, open-label dose-escalation study of this compound was conducted in patients with advanced solid tumors.[4]

| Parameter | Value |

| Total Patients Enrolled | 78 |

| Maximum Tolerated Dose (MTD) - QD | 80 mg |

| Recommended Phase 2 Dose (R2D) - BID | 60 mg |

| Partial Response (PR) | 1 patient |

| Stable Disease (SD) | 30 patients |

| Progressive Disease (PD) | 38 patients |

| Clinical Benefit Rate (at R2D) | 27.9% (among 43 patients) |

| Table 5: Summary of Phase I clinical trial results for this compound.[4][5] |

Experimental Protocols

In Vitro Kinase Assay

The inhibitory activity of this compound on AKT isoforms is typically assessed using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)-based in vitro kinase assay. This assay quantifies the phosphorylation of a biotinylated peptide substrate by a recombinant kinase enzyme.

Methodology:

-

Reagent Preparation: Prepare solutions of recombinant full-length AKT1, AKT2, or AKT3, a biotinylated peptide substrate (e.g., biotin-Ahx-KKLNRTLSFAEPG), and ATP at desired concentrations. Prepare a serial dilution of this compound.

-

Kinase Reaction: In a microplate, combine the kinase, substrate, ATP, and varying concentrations of this compound. Incubate the reaction mixture to allow for substrate phosphorylation.

-

Detection: Add TR-FRET detection reagents. These typically include a Europium-labeled anti-phospho-substrate antibody (donor) and a streptavidin-conjugated acceptor fluorophore that binds to the biotinylated peptide.

-

Signal Reading: Read the plate on a TR-FRET-compatible microplate reader, measuring the emission at two different wavelengths.

-

Data Analysis: Calculate the ratio of the acceptor to donor fluorescence signals. Plot the ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Proliferation Assay (CellTiter-Glo®)

The antiproliferative effects of this compound are commonly determined using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

Methodology:

-

Cell Seeding: Seed cancer cells in an opaque-walled 96-well microplate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for a specified period (e.g., 72 hours).

-

Reagent Addition: Equilibrate the plate to room temperature and add CellTiter-Glo® reagent to each well.

-

Lysis and Signal Stabilization: Mix the contents on an orbital shaker to induce cell lysis and incubate at room temperature to stabilize the luminescent signal.

-

Luminescence Reading: Measure the luminescence using a microplate reader.

-

Data Analysis: Normalize the data to untreated controls and plot cell viability against drug concentration to calculate the IC50 value.

Western Blotting for Pharmacodynamic Analysis

Western blotting is used to assess the phosphorylation status of AKT and its downstream targets in response to this compound treatment.

Methodology:

-

Cell Treatment and Lysis: Treat cancer cells with this compound for a specified time. Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies specific for total and phosphorylated forms of AKT, PRAS40, 4E-BP1, etc. Follow with incubation with a corresponding HRP-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Human Tumor Xenograft Model

In vivo efficacy is evaluated using human tumor xenograft models in immunocompromised mice.

Methodology:

-

Cell Culture and Implantation: Culture human cancer cells (e.g., KPL-4, MCF7) under standard conditions. Harvest the cells and implant them subcutaneously into the flank of immunocompromised mice (e.g., NMRI nude or SCID).

-

Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a specified volume (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

-

Drug Administration: Administer this compound orally once daily at the desired doses. The control group receives the vehicle.

-

Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly. Monitor the body weight of the animals as an indicator of toxicity.

-

Endpoint Analysis: At the end of the study, euthanize the animals, excise the tumors, and weigh them. Tumor samples can be collected for pharmacodynamic analysis (e.g., western blotting for p-AKT).

-

Efficacy Calculation: Calculate the T/C (Treated/Control) ratio for tumor volume and/or weight to determine antitumor efficacy.

Conclusion

This compound is a potent and selective allosteric inhibitor of AKT1/2 with demonstrated antineoplastic activity in a range of preclinical cancer models. Its efficacy is particularly pronounced in tumors with an activated PI3K/AKT/mTOR signaling pathway. While the monotherapy showed limited efficacy in a Phase I clinical trial, the preclinical data suggests its potential in combination therapies. Further research is warranted to identify predictive biomarkers to select patient populations most likely to benefit from this compound treatment and to explore its synergistic effects with other anticancer agents. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other AKT inhibitors in cancer research.

References

- 1. Phase 1 Dose Escalation Study of the Allosteric AKT Inhibitor BAY 1125976 in Advanced Solid Cancer—Lack of Association between Activating AKT Mutation and AKT Inhibition-Derived Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Maximising the potential of AKT inhibitors as anti-cancer treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]

- 4. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. reactionbiology.com [reactionbiology.com]

The Antineoplastic Potential of BAY1125976: A Technical Guide for Cancer Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Antineoplastic Activities of BAY1125976 in Cancer Research.

Introduction

This compound is an orally bioavailable, potent, and highly selective allosteric inhibitor of the serine/threonine protein kinases AKT1 and AKT2.[1][2] The aberrant activation of the PI3K/AKT/mTOR signaling pathway is a frequent event in a majority of human cancers, playing a crucial role in tumor cell proliferation, survival, migration, and resistance to therapy.[1][2] this compound has demonstrated significant antineoplastic activity in preclinical cancer models, particularly in tumors harboring alterations in the PI3K/AKT pathway, such as PTEN loss or PIK3CA mutations.[3] This technical guide provides a comprehensive overview of the preclinical and clinical data on this compound, with a focus on its mechanism of action, antineoplastic efficacy, and the methodologies used in its evaluation.

Mechanism of Action

This compound functions as a non-ATP competitive inhibitor, binding to an allosteric pocket formed by the kinase and pleckstrin homology (PH) domains of AKT1 and AKT2.[2] This binding prevents the phosphorylation of AKT at key activation sites, namely Threonine 308 (Thr308) and Serine 473 (Ser473).[3] The inhibition of AKT phosphorylation subsequently blocks downstream signaling to critical effectors like PRAS40 and 4E-BP1, leading to a reduction in cell proliferation and the induction of apoptosis in cancer cells with an overactive AKT pathway.[1][3]

Quantitative Data on Antineoplastic Activity

In Vitro Inhibitory Activity

This compound demonstrates high potency and selectivity for AKT1 and AKT2 over AKT3 and a broad panel of other kinases.[3]

| Target | IC50 (nM) | ATP Concentration |

| AKT1 | 5.2 | 10 µM |

| 44 | 2 mM | |

| AKT2 | 18 | 10 µM |

| 36 | 2 mM | |

| AKT3 | 427 | 10 µM |

| Table 1: In vitro kinase inhibitory activity of this compound against AKT isoforms.[3] |

The inhibitory effect of this compound on downstream signaling molecules has also been quantified in various cancer cell lines.

| Cell Line | Target Phosphorylation | IC50 (nM) |

| LAPC-4 (Prostate) | pAKT1 (S473) | 0.8 |

| pAKT1 (T308) | 5.6 | |

| p4EBP1 (T70) | 35 | |

| pPRAS40 (T246) | ~141 | |

| KU-19-19 (Bladder) | pAKT1 (S473) | 35 |

| p4EBP1 (T70) | 100 | |

| Table 2: Inhibition of downstream signaling by this compound in cancer cell lines.[3] |

In Vitro Antiproliferative Activity

This compound exhibits submicromolar IC50 values for cell proliferation inhibition across a range of breast and prostate cancer cell lines, with particularly high activity in luminal-type breast cancer cells.[3]

| Cell Line | Cancer Type |

| BT-474 | Breast |

| T47D | Breast |

| MCF7 | Breast |

| ZR-75-1 | Breast |

| EVSA-T | Breast |

| MDA-MB-453 | Breast |

| KPL-4 | Breast |

| BT20 | Breast |

| LNCaP | Prostate |

| LAPC-4 | Prostate |

| Table 3: Cancer cell lines with submicromolar antiproliferative IC50 values for this compound.[3] |

In Vivo Antitumor Efficacy in Xenograft Models

Daily oral administration of this compound has shown significant, dose-dependent antitumor effects in multiple human tumor xenograft models.[3]

| Xenograft Model | Genetic Alteration | Dose (mg/kg, daily oral) | T/Cratio(volume) | T/Cratio(weight) |

| KPL-4 (Breast) | PIK3CAH1047R | 25 | 0.14 | - |

| 50 | 0.08 | - | ||

| MCF7 (Breast) | PIK3CAE545K, E542K | 25 | 0.25 | 0.33 |

| 50 | 0.25 | 0.37 | ||

| LAPC-4 (Prostate) | AKT1E17K | - | Strong Efficacy | - |

| AXF 984 (Anal) | AKT1E17K | - | Strong Efficacy | - |

| HBCx-2 (Breast PDX) | AKT mutant | - | Strong Efficacy | - |

| Table 4: In vivo antitumor efficacy of this compound in xenograft models.[2][3] |

Clinical Trial Results (NCT01915576)

A Phase I, first-in-human, open-label dose-escalation study of this compound was conducted in patients with advanced solid tumors.[4]

| Parameter | Value |

| Total Patients Enrolled | 78 |

| Maximum Tolerated Dose (MTD) - QD | 80 mg |

| Recommended Phase 2 Dose (R2D) - BID | 60 mg |

| Partial Response (PR) | 1 patient |

| Stable Disease (SD) | 30 patients |

| Progressive Disease (PD) | 38 patients |

| Clinical Benefit Rate (at R2D) | 27.9% (among 43 patients) |

| Table 5: Summary of Phase I clinical trial results for this compound.[4][5] |

Experimental Protocols

In Vitro Kinase Assay

The inhibitory activity of this compound on AKT isoforms is typically assessed using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)-based in vitro kinase assay. This assay quantifies the phosphorylation of a biotinylated peptide substrate by a recombinant kinase enzyme.

Methodology:

-

Reagent Preparation: Prepare solutions of recombinant full-length AKT1, AKT2, or AKT3, a biotinylated peptide substrate (e.g., biotin-Ahx-KKLNRTLSFAEPG), and ATP at desired concentrations. Prepare a serial dilution of this compound.

-

Kinase Reaction: In a microplate, combine the kinase, substrate, ATP, and varying concentrations of this compound. Incubate the reaction mixture to allow for substrate phosphorylation.

-

Detection: Add TR-FRET detection reagents. These typically include a Europium-labeled anti-phospho-substrate antibody (donor) and a streptavidin-conjugated acceptor fluorophore that binds to the biotinylated peptide.

-

Signal Reading: Read the plate on a TR-FRET-compatible microplate reader, measuring the emission at two different wavelengths.

-

Data Analysis: Calculate the ratio of the acceptor to donor fluorescence signals. Plot the ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Proliferation Assay (CellTiter-Glo®)

The antiproliferative effects of this compound are commonly determined using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

Methodology:

-

Cell Seeding: Seed cancer cells in an opaque-walled 96-well microplate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for a specified period (e.g., 72 hours).

-

Reagent Addition: Equilibrate the plate to room temperature and add CellTiter-Glo® reagent to each well.

-

Lysis and Signal Stabilization: Mix the contents on an orbital shaker to induce cell lysis and incubate at room temperature to stabilize the luminescent signal.

-

Luminescence Reading: Measure the luminescence using a microplate reader.

-

Data Analysis: Normalize the data to untreated controls and plot cell viability against drug concentration to calculate the IC50 value.

Western Blotting for Pharmacodynamic Analysis

Western blotting is used to assess the phosphorylation status of AKT and its downstream targets in response to this compound treatment.

Methodology:

-

Cell Treatment and Lysis: Treat cancer cells with this compound for a specified time. Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies specific for total and phosphorylated forms of AKT, PRAS40, 4E-BP1, etc. Follow with incubation with a corresponding HRP-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Human Tumor Xenograft Model

In vivo efficacy is evaluated using human tumor xenograft models in immunocompromised mice.

Methodology:

-

Cell Culture and Implantation: Culture human cancer cells (e.g., KPL-4, MCF7) under standard conditions. Harvest the cells and implant them subcutaneously into the flank of immunocompromised mice (e.g., NMRI nude or SCID).

-

Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a specified volume (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

-

Drug Administration: Administer this compound orally once daily at the desired doses. The control group receives the vehicle.

-

Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly. Monitor the body weight of the animals as an indicator of toxicity.

-

Endpoint Analysis: At the end of the study, euthanize the animals, excise the tumors, and weigh them. Tumor samples can be collected for pharmacodynamic analysis (e.g., western blotting for p-AKT).

-

Efficacy Calculation: Calculate the T/C (Treated/Control) ratio for tumor volume and/or weight to determine antitumor efficacy.

Conclusion

This compound is a potent and selective allosteric inhibitor of AKT1/2 with demonstrated antineoplastic activity in a range of preclinical cancer models. Its efficacy is particularly pronounced in tumors with an activated PI3K/AKT/mTOR signaling pathway. While the monotherapy showed limited efficacy in a Phase I clinical trial, the preclinical data suggests its potential in combination therapies. Further research is warranted to identify predictive biomarkers to select patient populations most likely to benefit from this compound treatment and to explore its synergistic effects with other anticancer agents. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other AKT inhibitors in cancer research.

References

- 1. Phase 1 Dose Escalation Study of the Allosteric AKT Inhibitor BAY 1125976 in Advanced Solid Cancer—Lack of Association between Activating AKT Mutation and AKT Inhibition-Derived Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Maximising the potential of AKT inhibitors as anti-cancer treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]

- 4. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. reactionbiology.com [reactionbiology.com]

Unraveling the Downstream Cascade: A Technical Guide to the Effects of BAY1125976

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the downstream molecular effects of BAY1125976, a potent and selective allosteric inhibitor of AKT1 and AKT2. By elucidating its mechanism of action and impact on cellular signaling, this document serves as a comprehensive resource for researchers investigating the therapeutic potential of targeting the PI3K/AKT/mTOR pathway.

Core Mechanism of Action: Allosteric Inhibition of AKT1/2

This compound is an orally bioavailable small molecule that selectively binds to a unique allosteric pocket formed by the kinase and pleckstrin homology (PH) domains of AKT1 and AKT2.[1] This non-ATP competitive binding stabilizes an inactive conformation of the AKT enzyme, thereby preventing its phosphorylation at key activation sites, namely Threonine 308 (T308) and Serine 473 (S473).[1][2] The potent and selective inhibition of AKT1 and AKT2, with significantly less activity against the AKT3 isoform, leads to a blockade of the downstream signaling cascade.[3] This targeted approach offers a promising strategy for tumors exhibiting hyperactivation of the PI3K/AKT/mTOR pathway.[1]

Quantitative Analysis of this compound Activity

The following tables summarize the in vitro potency and in vivo efficacy of this compound, providing a quantitative basis for its downstream effects.

Table 1: In Vitro Inhibitory Activity of this compound against AKT Isoforms

| Target | IC50 (nM at 10 µM ATP) | IC50 (nM at 2 mM ATP) |

| AKT1 | 5.2[3] | 44[3] |

| AKT2 | 18[3] | 36[3] |

| AKT3 | 427[3] | Not Reported |

Table 2: In Vitro Inhibition of Phosphorylation in Cancer Cell Lines by this compound

| Cell Line | Target Phosphorylation | IC50 (nM) |

| KU-19-19 (Bladder Cancer) | AKT1-S473 | 35[3] |

| 4EBP1-T70 | 100[3] | |

| LAPC-4 (Prostate Cancer) | AKT1-S473 | 0.8[3] |

| AKT1-T308 | 5.6[3] | |

| 4EBP1-T70 | 35[3] | |

| PRAS40-T246 | ~141[3] |

Table 3: In Vitro Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| BT-474 | Breast Cancer | Submicromolar[3] |

| T47D | Breast Cancer | Submicromolar[3] |

| MCF7 | Breast Cancer | Submicromolar[3] |

| ZR-75–1 | Breast Cancer | Submicromolar[3] |

| LNCaP | Prostate Cancer | Submicromolar[3] |

| LAPC-4 | Prostate Cancer | Submicromolar[3] |

Table 4: In Vivo Antitumor Efficacy of this compound in Xenograft Models

| Xenograft Model | Cancer Type | Treatment | T/C Volume Ratio | T/C Weight Ratio |

| KPL-4 | Breast Cancer | 25 mg/kg, daily oral | 0.14[3] | Not Reported |

| 50 mg/kg, daily oral | 0.08[3] | Not Reported | ||

| MCF7 | Breast Cancer | 25 mg/kg, daily oral | 0.25[3] | 0.33[3] |

| 50 mg/kg, daily oral | 0.25[3] | 0.37[3] |

Signaling Pathway and Mechanism of Action

The diagram below illustrates the central role of AKT in the PI3K signaling pathway and the inhibitory effect of this compound.

Caption: Mechanism of this compound in the PI3K/AKT/mTOR signaling pathway.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to investigate the downstream effects of this compound.

In Vitro Kinase Assay

This assay quantifies the direct inhibitory effect of this compound on the kinase activity of AKT isoforms.

Materials:

-

Recombinant full-length human AKT1, AKT2, and AKT3 enzymes.

-

Biotinylated peptide substrate (e.g., biotin-Ahx-KKLNRTLSFAEPG).

-

Kinase buffer (e.g., Tris-HCl, MgCl2, DTT).

-

ATP solution.

-

This compound stock solution (in DMSO).

-

TR-FRET detection reagents (e.g., europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin).

-

384-well assay plates.

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 384-well plate, add the AKT enzyme, peptide substrate, and this compound dilution (or DMSO as a vehicle control).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding EDTA.

-

Add the TR-FRET detection reagents and incubate to allow for antibody binding.

-

Read the plate on a TR-FRET-compatible plate reader.

-

Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.

Western Blot Analysis of Protein Phosphorylation

This method is used to assess the phosphorylation status of AKT and its downstream targets in cell lysates.

Materials:

-

Cancer cell lines (e.g., KPL-4, LAPC-4).

-

Cell culture medium and supplements.

-

This compound.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-p-AKT(S473), anti-p-AKT(T308), anti-total AKT, anti-p-PRAS40(T246), anti-total PRAS40, anti-beta-actin).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound for the desired time.

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Determine protein concentration using a BCA assay.

-

Denature protein lysates and separate them by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., beta-actin).

Cell Proliferation Assay

This assay measures the effect of this compound on the growth of cancer cell lines.

Materials:

-

Cancer cell lines.

-

96-well cell culture plates.

-

Cell proliferation reagent (e.g., CellTiter-Glo®, MTS, or crystal violet).

-

This compound.

Procedure:

-

Seed a known number of cells per well in a 96-well plate and allow them to attach.

-

Add serial dilutions of this compound to the wells.

-

Incubate the plates for a specified period (e.g., 72 hours).

-

Add the cell proliferation reagent according to the manufacturer's instructions.

-

Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

-

Calculate the percentage of cell growth inhibition relative to vehicle-treated controls and determine the IC50 value.

In Vivo Xenograft Tumor Model

This model evaluates the antitumor efficacy of this compound in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude or SCID).

-

Cancer cell line for implantation (e.g., KPL-4, MCF7).

-

Matrigel (optional).

-

This compound formulation for oral gavage.

-

Calipers for tumor measurement.

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in PBS) into the flank of each mouse.

-

Monitor tumor growth regularly using calipers.

-

When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 25 or 50 mg/kg) or vehicle control daily by oral gavage.

-

Measure tumor volume and body weight 2-3 times per week.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic biomarker analysis by western blot).

-

Calculate the tumor growth inhibition (TGI) or T/C ratio.

Experimental Workflow Visualization

The following diagram outlines a typical preclinical workflow for evaluating the efficacy of this compound.

Caption: Preclinical experimental workflow for this compound evaluation.

Clinical Insights and Future Directions

A first-in-human Phase I study (NCT01915576) of this compound in patients with advanced solid tumors established a recommended Phase II dose of 60 mg twice daily.[4][5] The treatment was generally well-tolerated, with dose-limiting toxicities including elevated transaminases and alkaline phosphatase.[4] While the monotherapy showed limited radiological and clinical tumor responses, a clinical benefit rate of 27.9% was observed in patients treated at the recommended Phase II dose.[4][5] Interestingly, the presence of the AKT1 E17K mutation was not associated with tumor response, suggesting that additional biomarkers are needed to identify patient populations most likely to benefit from this compound treatment.[4][5]

Preclinical data suggests that combining this compound with other anticancer agents, such as anti-hormonal therapies and radiation, may lead to synergistic effects and enhanced antitumor efficacy.[2] Future research should focus on identifying predictive biomarkers of response and exploring rational combination strategies to maximize the therapeutic potential of this targeted AKT inhibitor.

References

- 1. Combined targeting of mTOR and AKT is an effective strategy for basal-like breast cancer in patient-derived xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. probiologists.com [probiologists.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Genetic Alterations in the PI3K/AKT Pathway and Baseline AKT Activity Define AKT Inhibitor Sensitivity in Breast Cancer Patient-derived Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Downstream Cascade: A Technical Guide to the Effects of BAY1125976

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the downstream molecular effects of BAY1125976, a potent and selective allosteric inhibitor of AKT1 and AKT2. By elucidating its mechanism of action and impact on cellular signaling, this document serves as a comprehensive resource for researchers investigating the therapeutic potential of targeting the PI3K/AKT/mTOR pathway.

Core Mechanism of Action: Allosteric Inhibition of AKT1/2

This compound is an orally bioavailable small molecule that selectively binds to a unique allosteric pocket formed by the kinase and pleckstrin homology (PH) domains of AKT1 and AKT2.[1] This non-ATP competitive binding stabilizes an inactive conformation of the AKT enzyme, thereby preventing its phosphorylation at key activation sites, namely Threonine 308 (T308) and Serine 473 (S473).[1][2] The potent and selective inhibition of AKT1 and AKT2, with significantly less activity against the AKT3 isoform, leads to a blockade of the downstream signaling cascade.[3] This targeted approach offers a promising strategy for tumors exhibiting hyperactivation of the PI3K/AKT/mTOR pathway.[1]

Quantitative Analysis of this compound Activity

The following tables summarize the in vitro potency and in vivo efficacy of this compound, providing a quantitative basis for its downstream effects.

Table 1: In Vitro Inhibitory Activity of this compound against AKT Isoforms

| Target | IC50 (nM at 10 µM ATP) | IC50 (nM at 2 mM ATP) |

| AKT1 | 5.2[3] | 44[3] |

| AKT2 | 18[3] | 36[3] |

| AKT3 | 427[3] | Not Reported |

Table 2: In Vitro Inhibition of Phosphorylation in Cancer Cell Lines by this compound

| Cell Line | Target Phosphorylation | IC50 (nM) |

| KU-19-19 (Bladder Cancer) | AKT1-S473 | 35[3] |

| 4EBP1-T70 | 100[3] | |

| LAPC-4 (Prostate Cancer) | AKT1-S473 | 0.8[3] |

| AKT1-T308 | 5.6[3] | |

| 4EBP1-T70 | 35[3] | |

| PRAS40-T246 | ~141[3] |

Table 3: In Vitro Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| BT-474 | Breast Cancer | Submicromolar[3] |

| T47D | Breast Cancer | Submicromolar[3] |

| MCF7 | Breast Cancer | Submicromolar[3] |

| ZR-75–1 | Breast Cancer | Submicromolar[3] |

| LNCaP | Prostate Cancer | Submicromolar[3] |

| LAPC-4 | Prostate Cancer | Submicromolar[3] |

Table 4: In Vivo Antitumor Efficacy of this compound in Xenograft Models

| Xenograft Model | Cancer Type | Treatment | T/C Volume Ratio | T/C Weight Ratio |

| KPL-4 | Breast Cancer | 25 mg/kg, daily oral | 0.14[3] | Not Reported |

| 50 mg/kg, daily oral | 0.08[3] | Not Reported | ||

| MCF7 | Breast Cancer | 25 mg/kg, daily oral | 0.25[3] | 0.33[3] |

| 50 mg/kg, daily oral | 0.25[3] | 0.37[3] |

Signaling Pathway and Mechanism of Action

The diagram below illustrates the central role of AKT in the PI3K signaling pathway and the inhibitory effect of this compound.

Caption: Mechanism of this compound in the PI3K/AKT/mTOR signaling pathway.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to investigate the downstream effects of this compound.

In Vitro Kinase Assay

This assay quantifies the direct inhibitory effect of this compound on the kinase activity of AKT isoforms.

Materials:

-

Recombinant full-length human AKT1, AKT2, and AKT3 enzymes.

-

Biotinylated peptide substrate (e.g., biotin-Ahx-KKLNRTLSFAEPG).

-

Kinase buffer (e.g., Tris-HCl, MgCl2, DTT).

-

ATP solution.

-

This compound stock solution (in DMSO).

-

TR-FRET detection reagents (e.g., europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin).

-

384-well assay plates.

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 384-well plate, add the AKT enzyme, peptide substrate, and this compound dilution (or DMSO as a vehicle control).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding EDTA.

-

Add the TR-FRET detection reagents and incubate to allow for antibody binding.

-

Read the plate on a TR-FRET-compatible plate reader.

-

Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.

Western Blot Analysis of Protein Phosphorylation

This method is used to assess the phosphorylation status of AKT and its downstream targets in cell lysates.

Materials:

-

Cancer cell lines (e.g., KPL-4, LAPC-4).

-

Cell culture medium and supplements.

-

This compound.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-p-AKT(S473), anti-p-AKT(T308), anti-total AKT, anti-p-PRAS40(T246), anti-total PRAS40, anti-beta-actin).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound for the desired time.

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Determine protein concentration using a BCA assay.

-

Denature protein lysates and separate them by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., beta-actin).

Cell Proliferation Assay

This assay measures the effect of this compound on the growth of cancer cell lines.

Materials:

-

Cancer cell lines.

-

96-well cell culture plates.

-

Cell proliferation reagent (e.g., CellTiter-Glo®, MTS, or crystal violet).

-

This compound.

Procedure:

-

Seed a known number of cells per well in a 96-well plate and allow them to attach.

-

Add serial dilutions of this compound to the wells.

-

Incubate the plates for a specified period (e.g., 72 hours).

-

Add the cell proliferation reagent according to the manufacturer's instructions.

-

Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

-

Calculate the percentage of cell growth inhibition relative to vehicle-treated controls and determine the IC50 value.

In Vivo Xenograft Tumor Model

This model evaluates the antitumor efficacy of this compound in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude or SCID).

-

Cancer cell line for implantation (e.g., KPL-4, MCF7).

-

Matrigel (optional).

-

This compound formulation for oral gavage.

-

Calipers for tumor measurement.

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in PBS) into the flank of each mouse.

-

Monitor tumor growth regularly using calipers.

-

When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 25 or 50 mg/kg) or vehicle control daily by oral gavage.

-

Measure tumor volume and body weight 2-3 times per week.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic biomarker analysis by western blot).

-

Calculate the tumor growth inhibition (TGI) or T/C ratio.

Experimental Workflow Visualization

The following diagram outlines a typical preclinical workflow for evaluating the efficacy of this compound.

Caption: Preclinical experimental workflow for this compound evaluation.

Clinical Insights and Future Directions

A first-in-human Phase I study (NCT01915576) of this compound in patients with advanced solid tumors established a recommended Phase II dose of 60 mg twice daily.[4][5] The treatment was generally well-tolerated, with dose-limiting toxicities including elevated transaminases and alkaline phosphatase.[4] While the monotherapy showed limited radiological and clinical tumor responses, a clinical benefit rate of 27.9% was observed in patients treated at the recommended Phase II dose.[4][5] Interestingly, the presence of the AKT1 E17K mutation was not associated with tumor response, suggesting that additional biomarkers are needed to identify patient populations most likely to benefit from this compound treatment.[4][5]

Preclinical data suggests that combining this compound with other anticancer agents, such as anti-hormonal therapies and radiation, may lead to synergistic effects and enhanced antitumor efficacy.[2] Future research should focus on identifying predictive biomarkers of response and exploring rational combination strategies to maximize the therapeutic potential of this targeted AKT inhibitor.

References

- 1. Combined targeting of mTOR and AKT is an effective strategy for basal-like breast cancer in patient-derived xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. probiologists.com [probiologists.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Genetic Alterations in the PI3K/AKT Pathway and Baseline AKT Activity Define AKT Inhibitor Sensitivity in Breast Cancer Patient-derived Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

BAY1125976: A Technical Guide to Investigating AKT Isoform Specificity

For Researchers, Scientists, and Drug Development Professionals

Introduction

The serine/threonine kinase AKT (also known as Protein Kinase B) is a critical node in the PI3K/AKT/mTOR signaling pathway, a cascade frequently dysregulated in human cancers.[1][2][3] This pathway governs a multitude of cellular processes, including proliferation, survival, and migration.[1][4] The three highly homologous isoforms of AKT—AKT1, AKT2, and AKT3—play distinct and sometimes non-redundant roles in normal physiology and disease. Consequently, the development of isoform-selective inhibitors is a key strategy in targeted cancer therapy. BAY1125976 is a potent, orally bioavailable, and selective allosteric inhibitor of AKT1 and AKT2.[1][3][5] This technical guide provides an in-depth overview of this compound, its mechanism of action, isoform specificity, and detailed protocols for its characterization in preclinical research.

Mechanism of Action

This compound is a non-ATP competitive inhibitor that binds to an allosteric pocket formed by the kinase and pleckstrin homology (PH) domains of AKT1 and AKT2.[3] This binding locks the kinase in an inactive conformation, preventing its activation via phosphorylation at key residues (Thr308 and Ser473).[2] A key feature of its allosteric mechanism is its dependence on the full-length protein; it does not inhibit truncated AKT proteins lacking the PH domain.[3] By inhibiting AKT1 and AKT2, this compound effectively blocks the phosphorylation of downstream effector proteins, including PRAS40, GSK3β, and 4E-BP1, leading to reduced cell proliferation and induction of apoptosis in cancer cells with an activated PI3K/AKT/mTOR pathway.[5]

Data Presentation: Isoform Specificity and Cellular Potency

The inhibitory activity of this compound against the three AKT isoforms has been quantified in various studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity of this compound Against AKT Isoforms

| Isoform | IC50 (10 µM ATP) | IC50 (2 mM ATP) |

| AKT1 | 5.2 nM[5] | 44 nM[5] |

| AKT2 | 18 nM[5] | 36 nM[5] |

| AKT3 | 427 nM[5] | Not Reported |

Table 2: Cellular IC50 Values of this compound for Inhibition of Phosphorylation

| Cell Line | Target | IC50 |

| KU-19-19 (Bladder Cancer) | pAKT1 (S473) | 35 nM[5] |

| KU-19-19 (Bladder Cancer) | p4E-BP1 (T70) | 100 nM[5] |

| LAPC-4 (Prostate Cancer) | pAKT1 (S473) | 0.8 nM[5] |

| LAPC-4 (Prostate Cancer) | pAKT1 (T308) | 5.6 nM[5] |

| LAPC-4 (Prostate Cancer) | p4E-BP1 (T70) | 35 nM[5] |

| LAPC-4 (Prostate Cancer) | pPRAS40 (T246) | ~141 nM[5] |

Experimental Protocols

In Vitro AKT Kinase Assay

This protocol is designed to determine the IC50 of this compound against purified full-length AKT isoforms.

Materials:

-

Recombinant human full-length AKT1, AKT2, and AKT3 enzymes.

-

GSK-3 fusion protein substrate.

-

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT).

-

ATP solution.

-

This compound stock solution (in DMSO).

-

ADP-Glo™ Kinase Assay kit or similar.

-

384-well plates.

-

Plate reader capable of luminescence detection.

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer. Also, prepare a vehicle control (DMSO).

-

In a 384-well plate, add 1 µl of the diluted inhibitor or vehicle.

-

Add 2 µl of diluted AKT enzyme (concentration to be optimized for each isoform to achieve a linear reaction rate).

-

Prepare a substrate/ATP mix. For determining IC50 at 10 µM ATP, the final concentration in the well should be 10 µM.

-

Initiate the kinase reaction by adding 2 µl of the substrate/ATP mix to each well.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™, following the manufacturer's instructions.

-

Record luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

This protocol measures the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., LNCaP, LAPC-4 for prostate; BT-474, T47D, MCF7 for breast).[5]

-

Complete cell culture medium.

-

This compound stock solution (in DMSO).

-

96-well plates.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).[2]

-

Microplate reader capable of absorbance measurement at 570 nm.

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and allow them to attach overnight.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or vehicle control (DMSO).

-

Incubate the plates for 72 hours in a humidified incubator at 37°C and 5% CO2.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

After the incubation, add 100 µL of solubilization solution to each well.

-

Mix thoroughly by pipetting to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control.

-

Plot the percentage of viability against the log concentration of this compound to determine the IC50 value.

Western Blotting for Phospho-protein Analysis

This protocol is used to assess the effect of this compound on the phosphorylation of AKT and its downstream targets.

Materials:

-

Cancer cell lines.

-

This compound.

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

PVDF or nitrocellulose membranes.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% BSA in TBST).

-

Primary antibodies (e.g., anti-phospho-AKT (S473), anti-phospho-AKT (T308), anti-total-AKT, anti-phospho-PRAS40 (T246), anti-phospho-GSK3β (S9)).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate (ECL).

-

Imaging system.

Procedure:

-

Plate cells and allow them to attach.

-

Treat the cells with various concentrations of this compound or vehicle for a specified time (e.g., 2-24 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-